molecular formula C29H19ClN2O3 B11658192 2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B11658192
M. Wt: 478.9 g/mol
InChI Key: DJTLDZPDTZZHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization to introduce the chlorophenyl, oxoethyl, and diphenyl groups . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of microorganisms or cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate include:

    Olaquindox: An antimicrobial agent used in veterinary medicine.

    Echinomycin: An antibiotic with anticancer properties.

    Atinoleutin: A compound with potential anticancer activity.

    Levomycin: An antibiotic used to treat bacterial infections.

    Carbadox: An antimicrobial agent used in animal feed.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H19ClN2O3

Molecular Weight

478.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H19ClN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2

InChI Key

DJTLDZPDTZZHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)N=C2C5=CC=CC=C5

Origin of Product

United States

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